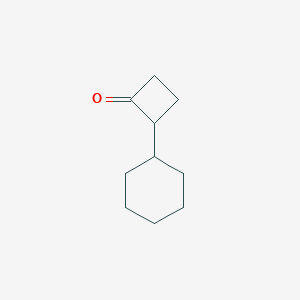
2-Cyclohexylcyclobutanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylcyclobutanone is an organic compound that belongs to the class of cyclobutanones, which are four-membered cyclic ketones. This compound is characterized by a cyclobutane ring substituted with a cyclohexyl group. Cyclobutanones are known for their strained ring systems, which make them interesting subjects for chemical research and applications.
Vorbereitungsmethoden
2-Cyclohexylcyclobutanone can be synthesized through various methods, with the [2 + 2] cycloaddition being the most common approach. This reaction involves the cycloaddition of an alkene with a ketene to form the cyclobutane ring. The reaction conditions typically require the presence of a catalyst and may involve photochemical activation . Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
2-Cyclohexylcyclobutanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted cyclobutanones.
Cycloaddition: The compound can participate in further [2 + 2] cycloaddition reactions to form more complex structures.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylcyclobutanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its strained ring system makes it a valuable intermediate in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyclohexylcyclobutanone involves its interaction with various molecular targets and pathways. The strained ring system of the cyclobutanone makes it highly reactive, allowing it to participate in a variety of chemical reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexylcyclobutanone can be compared with other cyclobutanones and cyclohexyl-substituted compounds:
Cyclobutanone: The parent compound, cyclobutanone, lacks the cyclohexyl substitution and is less sterically hindered.
Cyclohexylcyclopropane: This compound has a similar cyclohexyl substitution but features a three-membered ring, making it even more strained and reactive.
Cyclohexylcyclopentane: This compound has a five-membered ring, which is less strained compared to the four-membered ring of cyclobutanone.
The unique combination of the cyclobutane ring and the cyclohexyl group in this compound gives it distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2-cyclohexylcyclobutan-1-one |
InChI |
InChI=1S/C10H16O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h8-9H,1-7H2 |
InChI-Schlüssel |
PTPRWUVXQASVOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



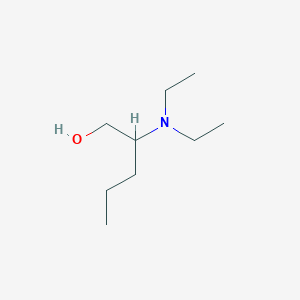
![4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103752.png)
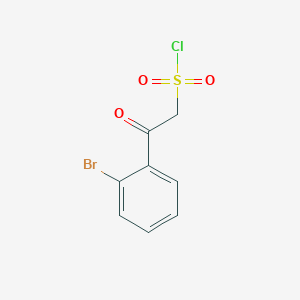
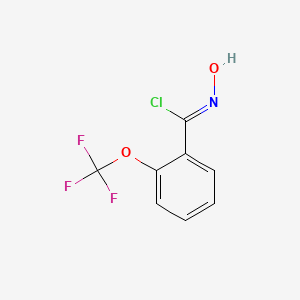

![5,6-Dibromobenzo[d]thiazol-2(3H)-one](/img/structure/B13103770.png)



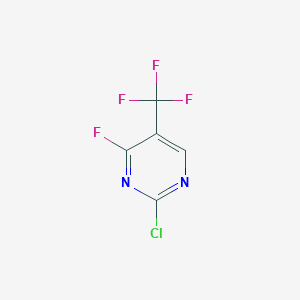
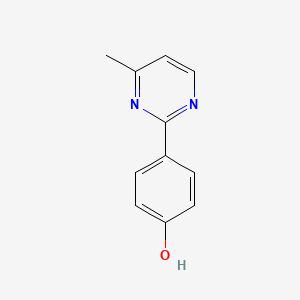
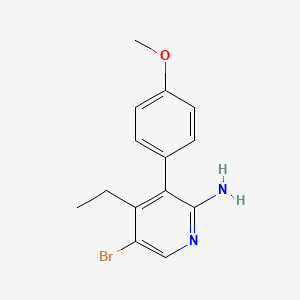
![7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B13103808.png)
